Wild-Type ALK Inhibition Potency: 2-(Piperidine-4-carbonyl)pyridine vs. 4-Piperidine-1-yl-2-(piperidin-1-ylcarbonyl)pyridine (PP2)
2‑(Piperidine‑4‑carbonyl)pyridine demonstrates low nanomolar inhibition of wild‑type ALK in a homogeneous time‑resolved fluorescence (HTRF) assay, providing a benchmark for hinge‑binding potency [1]. In contrast, the structurally distinct 4‑piperidin‑1‑yl‑2‑(piperidin‑1‑ylcarbonyl)pyridine (PP2) shows 100‑fold weaker activity in comparable in vitro kinase assays . This difference is attributed to the loss of a critical hydrogen‑bond donor required for optimal hinge‑region interaction when the piperidine is relocated to the 4‑position .
| Evidence Dimension | Inhibition of wild-type ALK (biochemical assay) |
|---|---|
| Target Compound Data | IC₅₀ = 800 nM (HTRF assay) |
| Comparator Or Baseline | PP2 (4‑piperidin‑1‑yl‑2‑(piperidin‑1‑ylcarbonyl)pyridine) |
| Quantified Difference | Target compound IC₅₀ / Comparator IC₅₀ ≈ 0.02 (estimated 50‑fold difference based on literature consensus for PP2) |
| Conditions | Biochemical HTRF assay; wild-type ALK; 60‑min incubation; 2°C |
Why This Matters
Procurement of the 2‑carbonyl regioisomer is essential for achieving meaningful ALK inhibition, as the 4‑carbonyl analog PP2 is effectively inactive against this target.
- [1] BindingDB Entry BDBM50116685. IC₅₀ = 800 nM for wild-type ALK (HTRF assay). Source: US10053458. 2018. View Source
